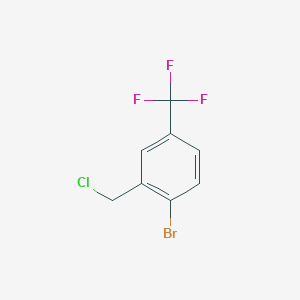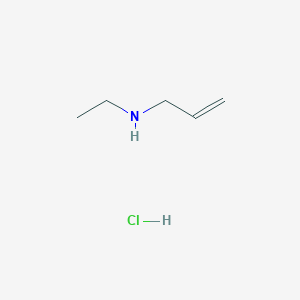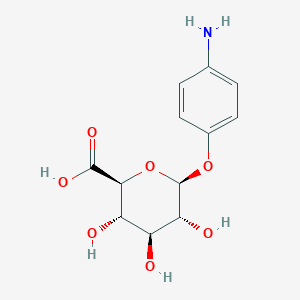
4-氨基苯基 β-D-葡萄糖醛酸钠
描述
4-Aminophenyl b-D-glucuronide is a biochemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is a metabolite of p-Aminophenol and is primarily used in scientific research . This compound is known for its role in various biochemical assays and its applications in different fields of research.
科学研究应用
4-Aminophenyl b-D-glucuronide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Aminophenyl β-D-Glucuronide is β-glucuronidase (β-GLU), a type of hydrolase . β-GLU is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Mode of Action
4-Aminophenyl β-D-Glucuronide interacts with its target, β-GLU, through a process known as glycosylation . This compound is used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides . It serves as a substrate for β-GLU, which cleaves the glucuronide bond to produce glucuronic acid and aglycone .
Biochemical Pathways
The interaction of 4-Aminophenyl β-D-Glucuronide with β-GLU affects the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues . This process results in the production of glucuronic acid and aglycone, leading to various physiological reactions .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The action of 4-Aminophenyl β-D-Glucuronide leads to the production of glucuronic acid and aglycone . This can result in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
生化分析
Biochemical Properties
4-Aminophenyl b-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of drugs. It interacts with various enzymes, including β-glucuronidase, which hydrolyzes the glucuronide bond to release the active aglycone . This interaction is essential for the detoxification and excretion of drugs and other xenobiotics. The compound also interacts with proteins and other biomolecules involved in the glucuronidation pathway, facilitating the conjugation of glucuronic acid to substrates, thereby increasing their solubility and excretion .
Cellular Effects
4-Aminophenyl b-D-glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, which plays a role in the hydrolysis of glucuronides within lysosomes . This hydrolysis is crucial for the recycling of glucuronic acid and the regulation of cellular metabolism. Additionally, the compound’s interaction with cellular enzymes can impact gene expression by modulating the availability of active metabolites .
Molecular Mechanism
The molecular mechanism of 4-Aminophenyl b-D-glucuronide involves its binding interactions with β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing the active aglycone and glucuronic acid . This reaction is essential for the detoxification and excretion of various compounds. The compound may also inhibit or activate other enzymes involved in the glucuronidation pathway, thereby influencing the overall metabolic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminophenyl b-D-glucuronide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Aminophenyl b-D-glucuronide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating the detoxification and excretion of xenobiotics . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
4-Aminophenyl b-D-glucuronide is involved in the glucuronidation pathway, where it interacts with enzymes such as β-glucuronidase . This pathway is crucial for the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. The compound’s involvement in this pathway affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Aminophenyl b-D-glucuronide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s transport mechanisms are essential for its role in drug metabolism and detoxification .
Subcellular Localization
4-Aminophenyl b-D-glucuronide is localized within specific subcellular compartments, including lysosomes, where it interacts with β-glucuronidase . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of the compound is crucial for its activity and function in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-glucuronide typically involves the glucuronidation of 4-aminophenol. This process can be carried out using glucuronosyltransferase enzymes or chemical methods involving glucuronic acid derivatives . The reaction conditions often require a controlled pH environment and specific temperature settings to ensure the successful conjugation of the glucuronic acid moiety to the 4-aminophenol .
Industrial Production Methods
化学反应分析
Types of Reactions
4-Aminophenyl b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aromatic compounds .
相似化合物的比较
Similar Compounds
4-Aminophenyl b-D-galactopyranoside: Similar in structure but differs in the sugar moiety attached to the aromatic ring.
4-Nitrophenyl b-D-glucuronide: Contains a nitro group instead of an amino group.
8-Hydroxyquinoline b-D-glucuronide: Used in similar biochemical assays but has a different aromatic structure.
Uniqueness
4-Aminophenyl b-D-glucuronide is unique due to its specific applications in studying glucuronidation processes and its role as a substrate in various biochemical assays. Its structure allows for specific interactions with glucuronosyltransferase enzymes, making it a valuable tool in research .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609024 | |
| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-66-0 | |
| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


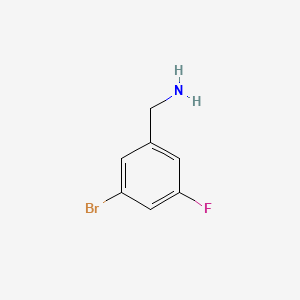

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
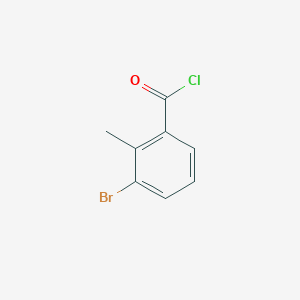
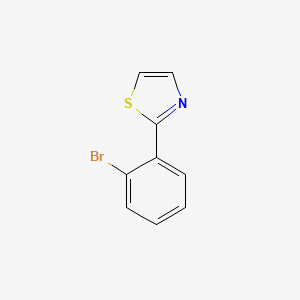


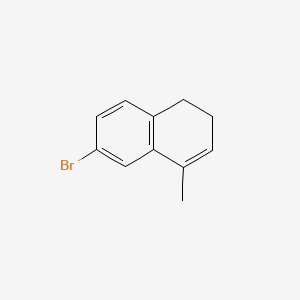
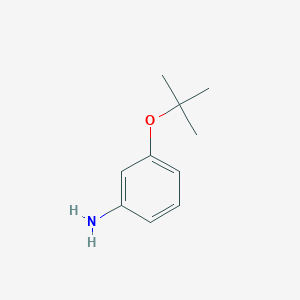
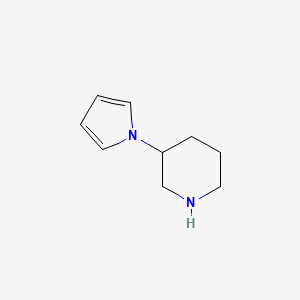
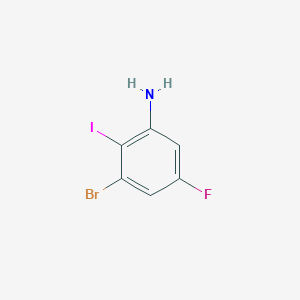
![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)
